(2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
Description
Properties
IUPAC Name |
(2Z)-2-(2H-chromen-3-ylmethylidene)-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O4/c19-13-5-6-14-16(9-13)22-17(18(14)20)8-11-7-12-3-1-2-4-15(12)21-10-11/h1-9,19H,10H2/b17-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLINXRAKJDXUOL-IUXPMGMMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
The compound (2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is a complex organic molecule notable for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and related studies.
Structural Characteristics
The compound features a chromene moiety and a benzofuran core, with a specific geometric configuration indicated by the (2Z) designation. The molecular formula is with a molecular weight of 256.25 g/mol. Its unique structure contributes to its biological properties.
Biological Activities
Research indicates that (2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one exhibits several significant biological activities:
- Antioxidant Activity : The compound has demonstrated strong antioxidant properties, which are crucial for preventing oxidative stress-related diseases.
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens, including bacteria and fungi.
- Anti-inflammatory Effects : It has been reported to reduce inflammation in cellular models, indicating potential use in treating inflammatory diseases.
- Anticancer Potential : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines, making it a candidate for further investigation as an anticancer agent.
The biological activities of this compound are attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl groups in its structure can donate hydrogen atoms to free radicals, neutralizing them and reducing oxidative damage.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression, although detailed mechanisms require further elucidation.
Comparative Analysis with Similar Compounds
To contextualize its activity, a comparison with structurally similar compounds is provided in the table below:
| Compound Name | Structural Features | Biological Activities | Unique Aspects |
|---|---|---|---|
| Osthenol | Hydroxybenzylidene group | Strong antioxidant properties | Natural product |
| 7-Hydroxyflavone | Flavonoid backbone | Anti-inflammatory effects | Well-studied flavonoid |
| 6-Hydroxychromone | Chromone structure | Notable antimicrobial activity | Exhibits unique binding interactions |
This comparison highlights the unique aspects of (2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one , particularly regarding its specific interactions and effects in biological systems.
Case Studies
Several case studies have investigated the biological activity of this compound:
- Antioxidant Activity Study : A study evaluated the antioxidant capacity using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels at concentrations above 50 µM.
- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and Candida albicans showed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, demonstrating promising antimicrobial potential.
- Cancer Cell Line Testing : The compound was tested against various cancer cell lines (e.g., HeLa and MCF7). Results indicated that it reduced cell viability by approximately 40% at a concentration of 25 µM after 48 hours of treatment.
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound is compared to structurally related benzofuran-3-one derivatives with varying substituents on the benzylidene ring (Table 1). Key differences include:
- Electron-withdrawing groups (e.g., Cl, Br): Enhance lipophilicity and may improve membrane permeability but reduce solubility.
- Chromenyl group: Introduces a fused aromatic system, likely improving π-π stacking interactions and conferring coumarin-like photophysical or therapeutic properties .
Table 1: Structural and Physicochemical Comparison
*Estimated molecular formula based on structural analysis.
Preparation Methods
Acid-Catalyzed Aldol Condensation
Early synthetic routes employed acid-catalyzed aldol condensation between 6-hydroxy-2,3-dihydro-1-benzofuran-3-one and 2H-chromene-3-carbaldehyde. Using HCl or H₂SO₄ in ethanol at reflux (78°C), this method achieved moderate yields (45–55%) but suffered from poor stereocontrol, yielding mixtures of Z/E isomers. Prolonged reaction times (>12 hours) often led to dehydration byproducts, necessitating tedious chromatographic separation.
Base-Mediated Knoevenagel Reaction
Substituting bases like piperidine or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) improved stereoselectivity. In a representative procedure, 6-hydroxy-2,3-dihydro-1-benzofuran-3-one (1.0 equiv) and 2H-chromene-3-carbaldehyde (1.2 equiv) were stirred in DMF at 60°C with DBU (10 mol%), yielding the Z-isomer preferentially (68% yield, Z/E > 4:1). The base facilitates enolate formation, driving selective attack on the aldehyde’s β-carbon to favor the Z-configuration.
Transition Metal-Catalyzed Synthetic Strategies
Palladium-Copper Bimetallic Systems
A Pd/Cu-catalyzed Sonogashira-type coupling was adapted for constructing the methylidene bridge. Using PdCl₂(PPh₃)₂ (5 mol%) and CuI (10 mol%) in DMF/H₂O (9:1) at 80°C, 6-hydroxy-2,3-dihydro-1-benzofuran-3-one reacted with 3-ethynyl-2H-chromene to afford the target compound in 84% yield. This method’s key advantage is regioselectivity, as the alkyne undergoes selective addition to the benzofuranone’s α-position.
Table 1: Optimization of Pd/Cu-Catalyzed Coupling
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst Loading | PdCl₂(PPh₃)₂ (5 mol%) | 84 |
| Solvent | DMF/H₂O (9:1) | 84 |
| Temperature | 80°C | 84 |
| Alternative Solvent | THF/H₂O (7:3) | 62 |
Rhodium-Catalyzed C–H Activation
Rhodium complexes enabled direct C–H functionalization of chromene derivatives. CpRh(cod) (2 mol%) catalyzed the coupling of 2H-chromene with 6-hydroxy-2,3-dihydro-1-benzofuran-3-one in dichloroethane at 100°C, achieving 72% yield. The mechanism involves Rh-mediated C–H activation at the chromene’s 3-position, followed by migratory insertion into the benzofuranone’s carbonyl group.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduced reaction times. A mixture of precursors in DMF with DBU (10 mol%) irradiated at 150 W for 15 minutes produced the target compound in 78% yield, compared to 68% over 6 hours under conventional heating. This method minimizes thermal degradation, preserving the labile hydroxy group.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling equimolar amounts of reactants with K₂CO₃ (20 mol%) for 2 hours yielded the product in 65% yield. This approach eliminated solvent waste and reduced energy consumption, though yields were marginally lower than solution-phase methods.
Visible-Light-Mediated Photocatalysis
A catalyst-free protocol utilized visible light (450 nm) to initiate [2+2] cycloaddition between the benzofuranone and chromene aldehyde in acetonitrile. After 24 hours, the Z-isomer was obtained in 58% yield. The reaction proceeds via a diradical intermediate, which recombines stereoselectively due to steric hindrance from the chromene’s aromatic ring.
Purification and Characterization
Crude products were purified via silica gel chromatography using toluene/ethyl acetate (4:1). Advanced characterization included:
Q & A
Q. Q1: What are the optimal reaction conditions for synthesizing (2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one?
Methodological Answer: The synthesis typically involves a base-catalyzed condensation between 6-hydroxy-1-benzofuran-3(2H)-one and a chromene-3-carbaldehyde derivative. Sodium hydroxide or potassium carbonate in ethanol/methanol under reflux (70–80°C) for 6–12 hours is commonly used . Monitoring via TLC (silica gel, ethyl acetate/hexane 1:3) ensures reaction completion. Purification by recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution) yields the Z-isomer preferentially due to steric and electronic stabilization .
Q. Q2: How can NMR spectroscopy distinguish the Z-isomer from potential E-isomer byproducts?
Methodological Answer: In H NMR, the Z-isomer’s benzylidene proton resonates as a singlet near δ 7.8–8.2 ppm due to restricted rotation, while the E-isomer shows coupling ( Hz) between the benzylidene proton and adjacent protons. C NMR confirms the carbonyl at δ 180–185 ppm and hydroxy group at δ 165–170 ppm. 2D NMR (COSY, NOESY) resolves spatial proximity between the chromene and benzofuran moieties .
Advanced Mechanistic and Analytical Challenges
Q. Q3: How can researchers resolve contradictions in spectroscopic data for derivatives with substituent-dependent tautomerism?
Methodological Answer: Tautomerism in hydroxy-substituted benzofurans can lead to conflicting UV-Vis or NMR results. To address this:
Q. Q4: What strategies mitigate side reactions during functionalization of the hydroxy group?
Methodological Answer: Protection of the 6-hydroxy group (e.g., TBS or acetyl) before introducing electrophiles (e.g., alkyl halides, acyl chlorides) prevents undesired oxidation or nucleophilic attack. For example:
- Use trimethylsilyl chloride (TMSCl) in DMF to protect the hydroxy group before bromination .
- Deprotect with tetrabutylammonium fluoride (TBAF) post-functionalization .
Biological Activity and Structure-Activity Relationships (SAR)
Q. Q5: What in vitro assays are recommended to evaluate the compound’s anti-inflammatory potential?
Methodological Answer:
- NF-κB inhibition: Luciferase reporter assays in LPS-stimulated RAW 264.7 macrophages.
- COX-2 inhibition: ELISA for prostaglandin E (PGE) in IL-1β-treated human chondrocytes.
- ROS scavenging: DCFH-DA assay in HO-stressed HepG2 cells.
Dose-response curves (IC) and SAR analysis of substituents (e.g., methoxy vs. halogen on the chromene ring) guide optimization .
Q. Q6: How does the Z-configuration influence binding to kinase targets (e.g., CDK2)?
Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal that the Z-isomer’s planar chromene-benzofuran system fits the ATP-binding pocket of CDK2, forming hydrogen bonds with Glu81 and Lys88. Comparative studies with E-isomers show >10-fold lower values (SPR analysis) for the Z-form due to enhanced hydrophobic interactions .
Computational and Structural Studies
Q. Q7: What computational methods predict the compound’s photophysical properties (e.g., fluorescence)?
Methodological Answer:
- TD-DFT calculations (CAM-B3LYP/def2-TZVP) model excited-state transitions.
- Solvatochromic shifts are analyzed using the Lippert-Mataga equation.
- Compare computed λ (450–500 nm) with experimental fluorescence spectra (quenched by electron-withdrawing groups like nitro) .
Q. Q8: How to validate crystallographic data when twinning or disorder complicates refinement?
Methodological Answer:
- Use PLATON’s TWINROTMAT to identify twinning operators.
- Apply SHELXL’s TWIN/BASF commands for refinement.
- For disorder, split models into partial occupancies and restrain ADP similarity .
Reaction Engineering and Scale-Up
Q. Q9: What catalytic systems improve yield in asymmetric syntheses of benzofuran-chromene hybrids?
Methodological Answer:
- Chiral Lewis acids (e.g., Jacobsen’s Co-salen catalyst) induce enantioselectivity in aldol condensations (up to 85% ee).
- Biocatalysis: Lipase B (CAL-B) in ionic liquids ([BMIM][PF]) achieves kinetic resolution of racemic intermediates .
Q. Q10: How to optimize microwave-assisted synthesis for reduced reaction times?
Methodological Answer:
- Use a CEM Discover reactor (100 W, 80°C) with ethanol as solvent.
- Pulse irradiation (30 s on/off cycles) prevents decomposition.
- Achieves 90% yield in 30 minutes vs. 12 hours under conventional reflux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
